5-Bromo-3-chloro-N-isobutylpicolinamide
Description
5-Bromo-3-chloro-N-isobutylpicolinamide is a pyridine derivative characterized by a picolinamide backbone substituted with bromine at the 5-position, chlorine at the 3-position, and an isobutyl group attached to the amide nitrogen.
Properties
IUPAC Name |
5-bromo-3-chloro-N-(2-methylpropyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClN2O/c1-6(2)4-14-10(15)9-8(12)3-7(11)5-13-9/h3,5-6H,4H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQPLLXKOOIMDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C=C(C=N1)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-N-isobutylpicolinamide typically involves the following steps:
Amidation: The isobutyl group is introduced through an amidation reaction, where the halogenated pyridine derivative is reacted with isobutylamine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of 5-Bromo-3-chloro-N-isobutylpicolinamide may involve large-scale halogenation and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-N-isobutylpicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
5-Bromo-3-chloro-N-isobutylpicolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-N-isobutylpicolinamide involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms, along with the isobutyl group, contribute to its binding affinity and specificity towards certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity and Functional Group Variations
The following compounds exhibit high structural similarity to 5-Bromo-3-chloro-N-isobutylpicolinamide, as identified in chemical databases and literature (Table 1):
| Compound Name | CAS No. | Key Substituents | Similarity Score | Key Differences |
|---|---|---|---|---|
| 5-Bromo-3-chloropicolinonitrile | 945557-04-0 | Nitrile group at 2-position | 0.90 | Replaces amide with nitrile |
| (5-Bromo-3-chloropyridin-2-yl)methanol | 1206968-88-8 | Hydroxymethyl group at 2-position | 0.87 | Alcohol substituent vs. amide |
| 5-Bromo-3-chloropicolinaldehyde | 885168-04-7 | Aldehyde group at 2-position | 0.87 | Aldehyde vs. amide functionality |
| 5-Bromo-N,3-dimethoxy-N-methylpicolinamide | Not provided | Methoxy groups at 3- and N-positions | N/A | Methoxy and methyl vs. chloro/isobutyl |
Table 1. Structurally related compounds and their key differences .
Key Observations:
- This could enhance reactivity in cross-coupling reactions compared to the parent compound .
- (5-Bromo-3-chloropyridin-2-yl)methanol (CAS 1206968-88-8): The hydroxymethyl group introduces hydrogen-bonding capability, which may improve solubility in polar solvents relative to the lipophilic isobutylamide group in the target compound .
- 5-Bromo-N,3-dimethoxy-N-methylpicolinamide: The replacement of chlorine and isobutyl groups with methoxy and methyl substituents reduces steric bulk, likely lowering steric hindrance in binding interactions. This modification is common in agrochemical analogs to optimize bioavailability .
Physicochemical Properties
While experimental data for 5-Bromo-3-chloro-N-isobutylpicolinamide are scarce, trends can be inferred:
- Lipophilicity: The isobutyl group in the target compound likely increases logP (lipophilicity) compared to the hydroxymethyl or aldehyde analogs, impacting membrane permeability in biological systems.
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